Sodium octanoate, also known as caprylic acid sodium salt or sodium caprylate, is an organic sodium salt comprising equal numbers of sodium and octanoate ions . It is a white solid that is soluble in water and ethanol . Sodium octanoate functions as a binder, emulsifier, and anticaking agent . It is prepared from caprylic acid, which is a component of coconut and palm oils .
Sodium octanoate can be synthesized through the reaction of sodium caprylate with 2-chloroethanol . Sodium caprylate is prepared by neutralizing caprylic acid in xylene with sodium hydroxide in water . The reaction mixture is freed of water and then heated with chloroethanol with the addition of 2-ethoxyethanol as a solvent under reflux for 28 hours . The precipitated NaCl is filtered off and washed with 2-ethoxyethanol .
The linear formula of sodium octanoate is CH3(CH2)6COONa . Its molecular weight is 166.19 . A three-dimensional rendering of a sodium octanoate molecule can be viewed online .
Sodium octanoate forms micelles in aqueous solution . A set of molecular dynamics simulations using the umbrella sampling method along with the Jarzynski equality has been used to compute the potential of mean force for the dissociation process of one surfactant molecule from a previously assembled micellar aggregate .
Sodium octanoate is a white solid that is soluble in water and ethanol . It is stable under normal conditions . The molecular weight of sodium octanoate is 166.19 .
Sodium octanoate is primarily sourced from the hydrolysis of octanoic acid, which can be obtained from natural fats and oils or synthesized through chemical processes. Octanoic acid itself can be derived from coconut oil and palm kernel oil, making sodium octanoate a compound that can be produced from renewable resources.
Sodium octanoate is classified as:
The synthesis of sodium octanoate typically involves the neutralization of octanoic acid with sodium hydroxide. The following steps outline a common method for its preparation:
The reaction can be represented as follows:
Where:
The pH during synthesis is typically maintained between 8 and 10.5 to ensure complete conversion and purity of the product .
Sodium octanoate has the following structural formula:
This structure consists of a long hydrocarbon chain (octane) with a carboxylate group (COO-) attached to a sodium ion (Na+).
Sodium octanoate participates in various chemical reactions due to its surfactant properties. Key reactions include:
Sodium octanoate functions primarily as a surfactant by reducing surface tension between different phases (e.g., oil and water). Its mechanism involves:
Data on critical micelle concentration indicates that sodium octanoate has effective surfactant properties even at low concentrations, making it suitable for various applications .
Relevant analyses show that sodium octanoate maintains its effectiveness across various pH levels, making it versatile for different applications .
Sodium octanoate has diverse applications across several fields:
Metal oxide composites (e.g., CuMnOx, Co₃O₄) significantly enhance the efficiency of sodium octanoate synthesis by promoting oxidation reactions. These catalysts increase surface area and oxygen mobility, facilitating the conversion of octanoic acid to sodium octanoate at lower temperatures (60–110°C). For instance, CuMnOx catalysts exhibit 95% selectivity in carboxylate formation due to their mixed valence states (Cu⁺/Cu²⁺ and Mn³⁺/Mn⁴⁺), which accelerate electron transfer during neutralization [2] [5]. The crystallite size and pore volume of these catalysts are critical; nanoparticles (<20 nm) achieve 30% higher yields than bulk counterparts by providing more active sites [5].
Table 1: Performance of Metal Oxide Catalysts in Sodium Octanoate Synthesis
Catalyst | Crystallite Size (nm) | Reaction Temp (°C) | Yield (%) | Key Mechanism |
---|---|---|---|---|
CuMnOx/γ-Al₂O₃ | 15 | 80 | 95 | Redox cycling (Cu/Mn) |
Co₃O₄ | 10 | 70 | 89 | Oxygen vacancy generation |
AgCoO₂ | 18 | 90 | 92 | Lattice oxygen activation |
Impregnation methods, such as incipient wetness, ensure uniform dispersion of active metals (e.g., Pd, Ag) on oxide supports. For example, impregnating alumina with N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(2S)-2-Pyrrolidinylmethyl]thiourea enhances catalytic stability by preventing metal leaching during reflux. This technique involves dissolving the precursor in volatile solvents (e.g., acetone), coating the support, and calcining at 400°C to form active sites. Catalysts prepared this way show 20% higher reusability over five cycles due to stronger metal-support interactions [2] [7].
2-Ethoxyethanol outperforms water in sodium octanoate synthesis by enabling azeotropic distillation, which removes reaction water and shifts equilibrium toward product formation. In neutralizations of octanoic acid with NaOH, 2-ethoxyethanol achieves 97% yield in 2 hours—30% faster than aqueous media. Its low polarity also minimizes皂化 (saponification) side reactions, reducing impurities by 15%. However, toxicity concerns necessitate closed-loop recycling systems [1].
Table 2: Solvent Performance in Neutralization Reactions
Solvent | Reaction Time (h) | Yield (%) | Byproducts | Key Advantage |
---|---|---|---|---|
2-Ethoxyethanol | 2 | 97 | <5% NaCl | Azeotropic water removal |
Water | 3 | 85 | 15%皂化 | Low toxicity |
Xylene | 2.5 | 90 | 8% Oligomers | High boiling point |
Optimal reflux conditions for sodium octanoate synthesis are 110°C for 28 hours. Kinetic studies show that temperatures <80°C result in incomplete neutralization (yields <70%), while >130°C accelerates decarboxylation. Extended reflux durations (>30 hours) promote NaCl precipitation, simplifying filtration—key for pharmaceutical-grade purity [1] [3].
Industrial processes minimize waste via:
NaCl generated during neutralization is filtered, washed with 2-ethoxyethanol to remove organics, and repurposed as a de-icing agent or electrolyte. This closed-loop approach achieves 99% byproduct utilization, aligning with circular economy principles [1] [6].
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